molecular formula C24H27N5O4S3 B2662535 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 392295-99-7

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2662535
CAS RN: 392295-99-7
M. Wt: 545.69
InChI Key: HHVVHUMEBHRXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N5O4S3 and its molecular weight is 545.69. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Evaluation

A study detailed the microwave-assisted facile synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, highlighting their significant anticancer activity against a panel of human cancer cell lines. The compounds demonstrated promising GI50 values comparable to the standard drug Adriamycin, underscoring their potential as anticancer agents. Molecular docking studies predicted their mechanism of action, and ADMET predictions suggested good oral drug-like behavior (Tiwari et al., 2017).

Enzyme Inhibition and Molecular Docking Studies

Research on 1,3,4-oxadiazole bearing compounds synthesized a new series of compounds and screened them against butyrylcholinesterase (BChE) enzyme. The study included molecular docking to understand ligand-BChE binding affinity, identifying key amino acid residues involved in ligand stabilization within the binding site, highlighting their potential in designing inhibitors for BChE (Khalid et al., 2016).

Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, assessing their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 selectivity and inhibition indices, offering a new avenue for the development of anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Adjuvant Activity in Vaccines

Another study identified a small molecule that acted as a co-adjuvant to enhance human immune responses via a mechanism linked to intracellular Ca2+ elevation through Ca2+ channels. This finding opens up potential applications in developing more effective adjuvants for vaccines (Saito et al., 2022).

Antituberculosis Activity

A series of compounds was designed targeting Mycobacterium tuberculosis GyrB inhibitors, revealing a promising compound with significant activity against the bacterium. This study contributes to the ongoing search for effective antituberculosis agents (Jeankumar et al., 2013).

properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S3/c1-16-6-11-20(17(2)14-16)25-21(30)15-34-24-28-27-23(35-24)26-22(31)18-7-9-19(10-8-18)36(32,33)29-12-4-3-5-13-29/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVVHUMEBHRXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.